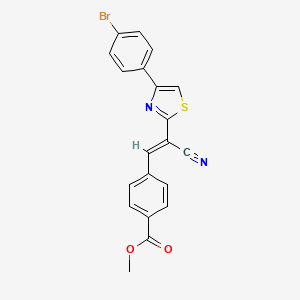

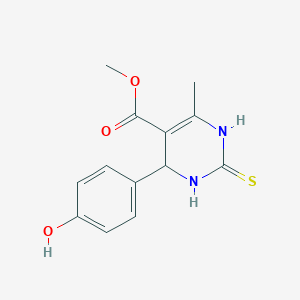

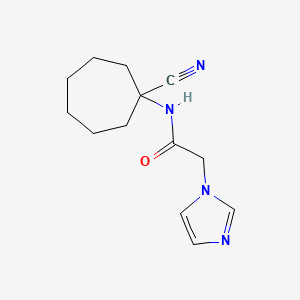

![molecular formula C25H24N2O2 B2606524 1-((4-苄基哌嗪-1-基)甲基)-3H-苯并[f]咔唑-3-酮 CAS No. 877780-05-7](/img/structure/B2606524.png)

1-((4-苄基哌嗪-1-基)甲基)-3H-苯并[f]咔唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one” is a type of coumarin derivative . Coumarins and their derivatives are very important structural motifs that occur widely in natural products . They have been the focus of research and development as potential drugs due to their various reported actions such as anticancer, antiHIV, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory activity .

Synthesis Analysis

This compound has been synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds were purified and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve reductive amination, a process that introduces an amine group to a molecule . The reaction was carried out using sodium cyanoborohydride in methanol .科学研究应用

合成和抗菌活性

合成技术和抗菌效力:已经探索了“1-((4-苄基哌嗪-1-基)甲基)-3H-苯并[f]色烯-3-酮”的新型衍生物的合成,特别关注其抗菌特性。例如,Mandala 等人 (2013) 开发了一系列新型衍生物,这些衍生物显示出显着的抗菌和抗真菌活性,可与标准治疗相媲美。他们的合成过程涉及前体化合物与各种芳香醛的还原胺化,并且抗菌效力进一步得到了与氧化还原酶蛋白对接研究的支持 (Mandala 等人,2013)。

化学性质和催化应用

衍生物的催化合成:Niknam 等人 (2013) 证明了二氧化硅键合的 N-丙基哌嗪钠 n-丙酸盐作为 4H-吡喃衍生物合成的有效催化剂的效用,展示了哌嗪衍生物在温和条件下促进化学反应的多功能性 (Niknam 等人,2013)。

生物医学应用

抗胆碱酯酶活性:Filippova 等人 (2019) 对类似色酮衍生物的研究突出了它们在开发针对胆碱酯酶酶介导疾病的治疗中的潜力。这些化合物,包括与“1-((4-苄基哌嗪-1-基)甲基)-3H-苯并[f]色烯-3-酮”相关的化合物,对丁酰胆碱酯酶表现出抑制活性,表明在阿尔茨海默病等疾病中可能的治疗应用 (Filippova 等人,2019)。

保护作用和分子相互作用

对心脏毒性的保护作用:Emna 等人 (2020) 的一项研究调查了类似化合物对大鼠心脏重塑和心肌梗死的保护作用。这项研究强调了色酮衍生物在减轻心脏损伤和改善心脏健康方面的潜力 (Emna 等人,2020)。

未来方向

The future directions for this compound could involve further exploration of its potential therapeutic applications, given the reported biological activities of coumarin derivatives . Additionally, more research could be done to fully understand its mechanism of action and to explore its safety profile.

属性

IUPAC Name |

1-[(4-benzylpiperazin-1-yl)methyl]benzo[f]chromen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-24-16-21(25-22-9-5-4-8-20(22)10-11-23(25)29-24)18-27-14-12-26(13-15-27)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBLMRMWUMIHFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

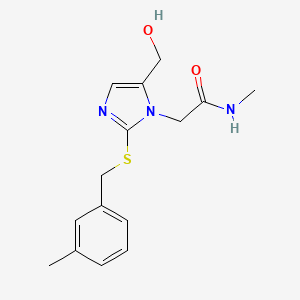

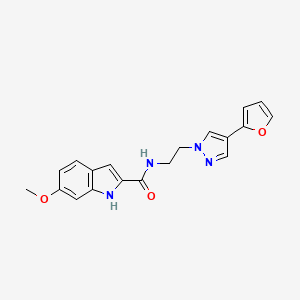

![methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylformamido)prop-2-enoate](/img/structure/B2606443.png)

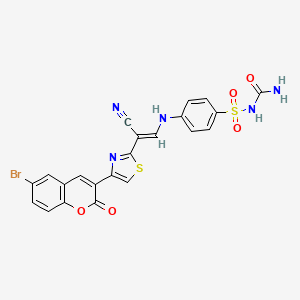

![1-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2606449.png)

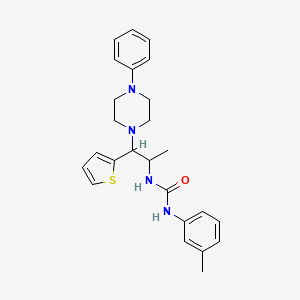

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2606452.png)

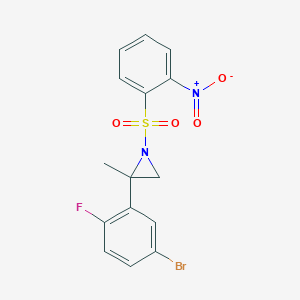

![4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2606455.png)

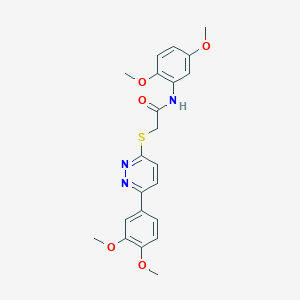

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2606461.png)